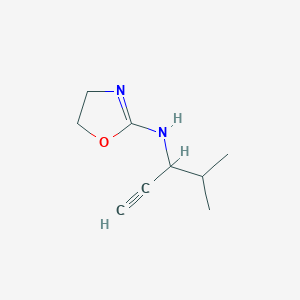
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is a complex organic compound with the molecular formula C16H20N4O This compound features a piperazine ring substituted with an isopropyl group and a pyridazine ring, which is further connected to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. . The reaction conditions often include the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and antibacterial activities
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis or metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(4-Isopropyl-piperazin-1-yl)-phenol: A simpler analog with similar structural features but lacking the pyridazine ring.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Another related compound with a nitrophenyl group instead of the pyridazine ring.
Uniqueness
4-(6-(4-Isopropylpiperazin-1-yl)-pyridazin-3-yl)-phenol is unique due to the presence of both the piperazine and pyridazine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various scientific applications.
特性
分子式 |
C17H22N4O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]phenol |
InChI |
InChI=1S/C17H22N4O/c1-13(2)20-9-11-21(12-10-20)17-8-7-16(18-19-17)14-3-5-15(22)6-4-14/h3-8,13,22H,9-12H2,1-2H3 |
InChIキー |
OYDTVKANQAUKHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chloroethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8365438.png)



![3-Benzofuranol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,3-dihydro-](/img/structure/B8365457.png)

![1,9-Diaza-3,7-dioxaspiro[4.4]nonane-2,8-dithione](/img/structure/B8365486.png)






